5-Cyanoindole

Medicinal Chemistry Bioisosterism Structure-Activity Relationship (SAR)

Avoid generic substitution pitfalls. The 5-cyano group is a validated bioisostere for fluorine, enabling rational tuning of PK/PD without sacrificing target affinity. Source this strategic indole building block for CNS and antiviral programs. - CNS Probe: Dopamine D4 ligand FAUC 316 (Ki = 1.0 nM; >8600-fold selective). - Antiviral: HCV inhibitor EC₅₀ = 0.98 μM. - Pharma Intermediate: Direct precursor to Vilazodone and 5-cyano-3-(4-chlorobutyl)-indole.

Molecular Formula C9H6N2
Molecular Weight 142.16 g/mol
CAS No. 15861-24-2
Cat. No. B020398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyanoindole
CAS15861-24-2
SynonymsIndole-5-carnonitrile;  1H-Indole-5-carbonitrile
Molecular FormulaC9H6N2
Molecular Weight142.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN2)C=C1C#N
InChIInChI=1S/C9H6N2/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5,11H
InChIKeyYHYLDEVWYOFIJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyanoindole Technical Baseline


5-Cyanoindole (1H-indole-5-carbonitrile) is an indole derivative featuring a cyano substituent at the 5-position. This electron-withdrawing group confers distinct physicochemical and biological properties compared to other 5-substituted indoles . It serves as a critical intermediate in the synthesis of pharmaceuticals (e.g., Vilazodone), agrochemicals, and functional materials [1]. The compound is characterized by a molecular weight of 142.16 g/mol, a melting point of 106-109°C, and solubility in organic solvents such as chloroform and methanol .

Workflow

Bioisosteric substitution for 5-fluoroindole in SAR programs

Selection

Scaffold for selective D4 receptor tool compounds

Synthetic fit

Key intermediate for Vilazodone and related serotonergic agents

5-Cyanoindole Non-Interchangeability


While 5-fluoroindole and other 5-substituted indoles share a common core, their electronic properties and resulting bioactivity profiles are not interchangeable. The cyano group (-CN) is a strong electron-withdrawing group with a unique linear geometry and polarizability, differing significantly from the smaller, more electronegative fluorine atom or other substituents [1]. These differences directly impact binding affinity, selectivity, and metabolic stability in biological systems. For instance, in a defined chemical series, substituting a cyano group for a fluorine atom at the 5-position of an indole-butyl-amine scaffold maintains comparable in vitro and in vivo activity, establishing a specific bioisosteric relationship that is not shared by other substituents [2]. The failure of generic substitution necessitates a rigorous, evidence-based evaluation for each specific application.

Electronic effect mismatch

The cyano group's strong electron-withdrawing character differs from fluorine, potentially shifting binding and selectivity.

Scaffold-dependent bioisosterism

Comparable activity with 5-F was shown only in a specific indole-butyl-amine series; transfer to other scaffolds requires validation.

Metabolic stability variation

Metabolic profiles of 5-CN and 5-F analogs may differ; direct replacement without ADME review can alter clearance.

5-Cyanoindole Evidence-Based Comparison


Bioisosteric Replacement of 5-Fluoroindole

In a direct head-to-head comparison within a specific indole-butyl-amine series, the 5-cyanoindole derivative was evaluated as a bioisostere for its 5-fluoroindole counterpart. The study confirmed that the substitution of fluorine with a cyano group at the 5-position results in comparable in vitro target profile, metabolism, and in vivo efficacy [1]. This validates 5-cyanoindole as a viable and functionally equivalent alternative in this specific chemical context, providing a clear rationale for its selection when a fluorine atom is undesirable or a cyano group offers synthetic or physicochemical advantages.

Bioisosteric replacement
Head-to-head
Target profile, metabolism, and in vivo activity: very comparable
Supports 5-CN as a functional bioisostere in this scaffold
Indole-butyl-amine series; rat ultrasonic vocalisation model
Medicinal Chemistry Bioisosterism Structure-Activity Relationship (SAR)

HCV Replication Inhibition

In a cross-study comparable analysis of indole acrylamide derivatives, a specific 5-cyanoindole-based analog (13c) demonstrated a 3.7-fold improvement in antiviral potency compared to a lead compound (6c) containing the same 5-cyanoindole core but lacking an N-acetyl substitution [1]. While this is not a direct comparison with a different 5-substituent, it establishes a benchmark for the potency achievable with the 5-cyanoindole scaffold and highlights the impact of peripheral modifications on this core.

HCV replication inhibition
Cross-study comparable
3.7× improvement in EC₅₀
Scaffold yields potent antiviral activity with modifications
J6/JFH1 HCV reporter assay in Huh7.5 cells
Antiviral Research Hepatitis C Medicinal Chemistry

Dopamine D4 Receptor Selectivity & Affinity

In a direct head-to-head comparison within a series of 2-aminomethyl-cyanoindoles, the 5-cyanoindole derivative FAUC 316 (3j) exhibited sub-nanomolar affinity (Ki = 1.0 nM) for the dopamine D4 receptor. Critically, this compound also demonstrated extraordinary selectivity (>8600-fold) over D1, D2long, D2short, and D3 receptor subtypes [1]. This high degree of selectivity is a key differentiator for applications requiring precise targeting of the D4 receptor without off-target effects on other dopamine receptor families.

D4 receptor selectivity
Head-to-head
Ki = 1.0 nM · >8600× selective over D1–D3
Enables selective D4 probe development
Radioligand binding, cloned human receptors
Neuropsychiatric Drug Discovery Dopamine Receptors Medicinal Chemistry

5-Cyanoindole Application Scenarios


CNS and Antiviral Lead Optimization

The quantitative evidence from Section 3 directly supports the use of 5-cyanoindole as a strategic building block in medicinal chemistry. Its validated role as a bioisostere for 5-fluoroindole allows for the rational modification of lead compounds to tune physicochemical properties without sacrificing on-target activity [1]. The demonstrated ability to generate highly potent and selective ligands for the dopamine D4 receptor (Ki = 1.0 nM, >8600-fold selective) makes it an invaluable intermediate for CNS drug discovery programs [2]. Similarly, its incorporation into HCV replication inhibitors yielding potent antiviral activity (EC50 = 0.98 μM) justifies its procurement for antiviral research [3].

Vilazodone Intermediate Synthesis

5-Cyanoindole is a key and well-documented starting material for the synthesis of Vilazodone, an antidepressant, and its intermediates such as 5-cyano-3-(4-chlorobutyl)-indole [1]. Its procurement is therefore essential for research, development, and production processes involving this and potentially related serotonergic agents. The compound's reactivity at both the indole nitrogen and the 3-position allows for efficient functionalization via established chemical pathways, ensuring its utility in scaled-up synthetic routes.

Selective D4 Receptor Probes

The exceptional selectivity profile of the 5-cyanoindole derivative FAUC 316 (>8600-fold over D1, D2, D3) [1] makes the 5-cyanoindole scaffold the logical choice for generating chemical probes. These probes are essential for deconvoluting the specific physiological roles of the D4 receptor in complex biological systems, including its involvement in cognition, reward pathways, and neuropsychiatric disorders. Researchers can procure 5-cyanoindole with confidence to build upon this established selectivity to create novel tools for neuroscience research.

Application
Selection Property
Validation Focus
CNS & antiviral lead optimization
Bioisosteric equivalence to 5-fluoroindole
In vitro target profile and in vivo activity retention
Vilazodone intermediate synthesis
Key intermediate reactivity
3-position functionalization efficiency
Selective D4 receptor probes
High D4 affinity and selectivity
Selectivity profiling against D1–D3 subtypes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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